molecular formula C11H16O B8790226 1-Sec-butyl-4-methoxybenzene CAS No. 4917-90-2

1-Sec-butyl-4-methoxybenzene

Cat. No. B8790226
Key on ui cas rn: 4917-90-2
M. Wt: 164.24 g/mol
InChI Key: SNFIOPFQNROLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686022B2

Procedure details

2 g 4-sec-butyl-phenol are dissolved in 15 ml N,N-dimethylformamide, combined with 2.2 g potassium carbonate, stirred for 30 minutes and then combined with 830 μl methyl iodide. The mixture is stirred for 12 hours and then a further 600 mg potassium carbonate and 300 μl methyl iodide are added. After stirring for 3 hours the mixture is divided between water and ethyl acetate and the organic phase is washed with saturated aqueous sodium chloride solution. It is dried with magnesium sulphate and the solvents are eliminated in vacuo. The product thus obtained is further reacted directly.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
830 μL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
300 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH2:3][CH3:4])[CH3:2].[C:12](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O.C(OCC)(=O)C>[CH:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH2:3][CH3:4])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(CC)C1=CC=C(C=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
830 μL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
600 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 μL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
After stirring for 3 hours the mixture
Duration
3 h
WASH
Type
WASH
Details
the organic phase is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
is further reacted directly

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(CC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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